Product packaging for 2-Aminopiperidine(Cat. No.:CAS No. 45505-62-2)

2-Aminopiperidine

Cat. No.: B1362689
CAS No.: 45505-62-2
M. Wt: 100.16 g/mol
InChI Key: JAKNYTQAGPEFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Piperidine (B6355638) Chemistry in Academia

The journey of piperidine chemistry began in the mid-19th century. In 1850, Scottish chemist Thomas Anderson first reported on piperidine, and independently, French chemist Auguste Cahours named it in 1852. wikipedia.org Both scientists isolated the compound by reacting piperine (B192125), the pungent component of black pepper, with nitric acid. wikipedia.org This discovery laid the groundwork for the exploration of a new class of heterocyclic amines.

The piperidine structure itself, a six-membered ring with five methylene (B1212753) bridges and one amine bridge, is a fundamental motif found in numerous natural alkaloids. wikipedia.org These include piperine from black pepper, the fire ant toxin solenopsin, and the toxic alkaloid coniine from poison hemlock. wikipedia.org The study of these natural products has been a significant driver in the development of synthetic methodologies for piperidine and its derivatives.

Early synthetic efforts in organic chemistry, emerging around 1840, were often aimed at understanding the constitution of natural products, and piperidine was no exception. ucl.ac.uk The industrial production of piperidine is achieved through the hydrogenation of pyridine (B92270), a process that underscores the close chemical relationship between these two heterocyclic compounds. wikipedia.org

Significance of the 2-Aminopiperidine Moiety in Advanced Chemical Systems

The this compound moiety, which consists of a piperidine ring with an amino group at the second carbon, is a crucial building block in the synthesis of more complex molecules. vulcanchem.com Its bifunctional nature, with both a primary and a secondary amine, provides multiple reactive sites for further chemical modifications. vulcanchem.com This versatility makes it a valuable intermediate in the creation of nitrogen-containing heterocycles. vulcanchem.com

The structural characteristics of this compound are key to its utility. The piperidine ring typically adopts a stable chair conformation, and the amino group at the C-2 position can be oriented in either an axial or equatorial position, with the equatorial orientation generally being more stable due to reduced steric hindrance. vulcanchem.com This stereochemical aspect is critical in the design of molecules with specific three-dimensional structures.

The significance of the this compound scaffold extends into several key areas of research:

Medicinal Chemistry : The piperidine ring is a common feature in many pharmaceuticals. vulcanchem.comnih.gov The 2-amino substitution provides a convenient point for creating derivatives with potential therapeutic applications, including antiviral, and anticancer properties. vulcanchem.com It serves as a building block for active pharmaceutical ingredients (APIs) and in the synthesis of peptidomimetics, which are compounds that mimic peptides but have improved pharmacokinetic properties. vulcanchem.com The basic nitrogen atoms in this compound can also participate in hydrogen bonding with enzyme active sites, making its derivatives candidates for enzyme inhibition studies. vulcanchem.com

Catalysis and Materials Science : As a diamine, this compound can form complexes with various metal ions. vulcanchem.com These metal complexes have potential applications in catalysis and the development of new materials. vulcanchem.com

Structure-Activity Relationship (SAR) Studies : The ability to systematically modify the this compound structure allows researchers to investigate how these changes affect biological activity. vulcanchem.com This is fundamental to understanding drug-target interactions and designing more effective drugs. vulcanchem.com

Current Research Landscape and Future Directions in this compound Science

The current research landscape for this compound and its derivatives is dynamic and expanding. A significant focus is on the development of novel synthetic methods to produce these compounds with high efficiency and stereoselectivity. rsc.orgacs.org Recent advancements include palladium-catalyzed hydroamination of 1,2-dihydropyridines to construct chiral aminopiperidines. acs.orgnih.govacs.org

The demand for aminopiperidine derivatives, including the 3-amino isomer, is projected to grow, driven by the pharmaceutical and chemical research sectors. pmarketresearch.comdataintelo.com This growth is particularly noted in the development of drugs for central nervous system (CNS) disorders. pmarketresearch.com There is also an increasing trend towards developing sustainable and environmentally friendly manufacturing processes for these compounds. pmarketresearch.com

Future research will likely continue to focus on several key areas:

Novel Synthetic Methodologies : The development of more efficient, stereoselective, and environmentally benign methods for synthesizing this compound and its derivatives will remain a priority. This includes the use of biocatalysts and flow chemistry.

Exploration of Biological Activity : Further investigation into the pharmacological properties of new this compound derivatives is expected, with a focus on areas such as infectious diseases, and neurological disorders. ontosight.airesearchgate.net

Materials Science Applications : The coordination chemistry of this compound will likely be further explored for the development of novel catalysts and functional materials. vulcanchem.com

Computational Studies : The use of computational modeling to predict the properties and biological activities of this compound derivatives will likely play an increasingly important role in guiding synthetic efforts. nih.gov

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC5H12N2
Molecular Weight100.16 g/mol
Physical StateLiquid at room temperature (Predicted)
Boiling Point161.3±8.0 °C (Predicted)
Key Structural FeaturesSix-membered piperidine ring with a primary amino group at position 2
ConformationPredominantly chair conformation

Data sourced from predictive models, highlighting a need for further experimental verification. vulcanchem.com

Table 2: Key Research Applications of this compound

Application AreaDescription
Medicinal Chemistry Building block for APIs, synthesis of peptidomimetics, development of enzyme inhibitors. vulcanchem.com
Catalysis Formation of metal complexes for potential use as catalysts. vulcanchem.com
Materials Science Development of new materials based on metal complexes of this compound. vulcanchem.com
SAR Studies Systematic modification to understand structure-activity relationships. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2 B1362689 2-Aminopiperidine CAS No. 45505-62-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-5-3-1-2-4-7-5/h5,7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKNYTQAGPEFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329621
Record name 2-Aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45505-62-2
Record name 2-Aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 45505-62-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Chemical Transformations

Asymmetric Synthesis of Chiral 2-Aminopiperidine Enantiomers

The development of asymmetric routes to access specific enantiomers of this compound is paramount for its application in pharmaceuticals. Both enzyme-based and traditional chemical methods have been established to achieve high levels of stereocontrol.

Chemoenzymatic Approaches for Enantioselective Preparation

Chemoenzymatic cascades combine the selectivity of biocatalysts with the efficiency of chemical reactions, offering sustainable and effective synthetic routes. While widely applied for other isomers, their use for this compound is more specific.

Transaminases (TAs) are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones. While extensively used for producing compounds like (S)-N-Boc-3-aminopiperidine from N-Boc-3-piperidone google.comacs.orggoogle.com, direct transaminase-mediated synthesis of this compound from a corresponding ketone is less documented. The literature heavily focuses on the synthesis of the 3-amino isomer, for which various transaminases have been identified and optimized. google.comrsc.orgscispace.com

A chemoenzymatic strategy for 2,6-disubstituted piperidines involves the stereoselective monoamination of 1,5-diketones using enantiocomplementary ω-transaminases. nih.gov The resulting aminoketones spontaneously cyclize to form Δ¹-piperideines, which can then be reduced to the final piperidine (B6355638) products. nih.gov This method allows for the preparation of all four possible diastereomers. nih.gov

Significant effort in biocatalyst development has centered on creating enzymes with high activity and selectivity for specific target molecules. In one notable example, a biocatalyst was developed from the indigoidine (B1217730) biosynthetic enzyme IdgS. nih.govsciopen.comresearchgate.net By dissecting the enzyme's domain functions, researchers identified that the thioesterase (TE) domain catalyzes the cyclization of L-glutamine to form (S)-3-aminopiperidine-2,6-dione, a derivative of the target scaffold. nih.govnih.gov A mutant enzyme, IdgS-Ox* R539A, was subsequently engineered to efficiently produce this enantiomerically pure intermediate. nih.govresearchgate.net While this work focuses on a dione (B5365651) derivative, it highlights the potential of enzyme engineering to create biocatalysts for specific piperidine structures.

Other multienzyme cascades have been developed for related heterocyclic amines. For instance, a one-pot system combining galactose oxidase (GOase) and imine reductase (IRED) has been successfully used to synthesize N-Cbz-protected L-3-aminopiperidine from L-ornithinol. rsc.orgresearchgate.net Similarly, amine oxidase/ene imine reductase cascades have been applied for the asymmetric dearomatization of activated pyridines to produce various substituted piperidines. acs.org These examples demonstrate the modularity of enzymatic systems, which could potentially be adapted for this compound synthesis.

Transaminase-Mediated Routes and Optimization

Stereoselective Chemical Synthesis Routes

Traditional organic synthesis provides robust and versatile methods for constructing the chiral this compound core, primarily through cyclization reactions.

Intramolecular cyclization is a common and effective strategy for forming the piperidine ring with defined stereochemistry. A variety of approaches have been developed, starting from different linear precursors. nih.gov

One prominent method begins with L-lysine. A key step involves the in situ formation of an aziridinium (B1262131) ion from a lysine (B10760008) derivative, which then undergoes an intramolecular, stereoselective ring-opening to form the piperidinium (B107235) ring. Another route starting from a lysine-derived redox-active ester proceeds through the formation of an enamide, which then undergoes an intramolecular hydroamination to yield Boc-protected this compound.

Other strategies include the Dieckmann condensation, an intramolecular reaction of a diester to form a β-keto ester, which can be further converted to the desired piperidine structure. Base-mediated intramolecular cyclization followed by decarboxylation and reductive amination is another pathway to access the aminopiperidine core.

Summary of Selected Intramolecular Cyclization Strategies for Piperidine Synthesis
StrategyKey ReactionStarting Material TypeReference
Aziridinium Ring OpeningIntramolecular nucleophilic substitutionLysine derivative vulcanchem.com
Intramolecular HydroaminationEnamide cyclizationLysine-derived redox-active ester nih.gov
Dieckmann CondensationIntramolecular Claisen condensationN-protected diester sciopen.com
Aza-Michael ReactionNucleophilic addition to α,β-unsaturated carbonylN-tethered alkenes nih.gov

Palladium-catalyzed reactions offer a powerful tool for the synthesis of nitrogen heterocycles. A recently developed method provides a modular approach to chiral aminopiperidines through the palladium-catalyzed hydroamination of 1,2-dihydropyridine intermediates. rsc.org This key step involves the regioselective N-H insertion into the double bond of the dihydropyridine. rsc.org

Mechanistic studies have shown that the catalytic N-H insertion into the carbon-carbon double bond proceeds via a cis-addition pathway. rsc.org The protocol demonstrates a broad substrate scope and is compatible with a variety of functional groups. rsc.org This methodology has also been utilized in the palladium-catalyzed arylation of endocyclic 1-azaallyl anions, generated in situ, to produce unprotected cis-2,3-diarylpiperidines. acs.org

Examples of Palladium-Catalyzed Aminopiperidine Synthesis
Reaction TypeCatalyst SystemKey TransformationStereochemistryReference
Intermolecular HydroaminationPalladium catalystN-H insertion into 1,2-dihydropyridinecis-addition rsc.org
Intramolecular HydroaminationPalladium catalyst with dual ligand systemCyclization of enamideNot specified nih.gov
Cross-CouplingPalladium catalystArylation of 1-azaallyl anionscis-diastereomers acs.org
Reductive Amination Protocols for 1,2-Diamines

Reductive amination of carbonyl compounds stands as a versatile and widely employed method for synthesizing amines, including the 1,2-diamine functionality inherent to this compound. plos.org This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. plos.org

A notable protocol involves the reductive amination of β-keto esters derived from amino acids to produce β,γ-diamino ester derivatives. plos.org This two-step procedure utilizes acetic acid (AcOH) to facilitate the formation of imine/enamine intermediates, followed by reduction with sodium cyanoborohydride (NaBH₃CN). plos.org While effective in generating the desired diamine products, this method can suffer from a lack of stereoselectivity due to competing imine-enamine equilibria, often resulting in mixtures of diastereoisomers. plos.org

More recent advancements have explored photo-induced carbonyl alkylative amination reactions. One such method brings together aldehydes, amines, and iodoarenes under catalyst- and base-free conditions. rsc.org This approach utilizes tris(trimethylsilyl)silane, ((TMS)₃SiH), as a halogen atom transfer agent to facilitate the reaction, offering a broad substrate scope and good functional group tolerance for the synthesis of unsymmetrical 1,2-diamines. rsc.org

The synthesis of 1,2-diamines can also be achieved through the reductive ring-opening of N-alkylhydroxylaminederived oxathiadiazinane heterocycles. nih.gov This two-step protocol involves an initial rhodium-catalyzed C-H amination to form the heterocyclic intermediate, which is subsequently reduced using a Zn(Cu) couple to yield the monoprotected 1,2-diamine. nih.gov

Starting MaterialReagentsKey FeaturesRef
β-Keto esters1. Amine, AcOH2. NaBH₃CNTwo-step procedure; can result in diastereomeric mixtures. plos.org
Aldehydes, Amines, Iodoarenes(TMS)₃SiH, lightCatalyst- and base-free photochemical reaction. rsc.org
N-Alkylhydroxylamines1. Rh₂(oct)₄2. Zn(Cu)Forms a heterocyclic intermediate; yields monoprotected diamines. nih.gov

Practical Synthesis Protocols for (R)- and (S)-2-(aminomethyl)piperidine Dihydrochloride (B599025)

A practical and efficient synthesis for obtaining the enantiomerically pure (R)- and (S)-2-(aminomethyl)piperidine dihydrochlorides has been developed, starting from the corresponding enantiomers of lysine. sinapse.ac.ukresearchgate.net This route provides greater accessibility to these important chiral building blocks, which are valuable in asymmetric catalysis and pharmaceutical research. sinapse.ac.ukresearchgate.net

A pivotal step in this synthetic pathway is the in situ formation of an aziridinium ion. This intermediate subsequently undergoes a stereoselective intramolecular ring-opening reaction, which leads to the concomitant formation of the piperidinium ring. sinapse.ac.ukresearchgate.net This stereoselective cyclization ensures the retention of the chiral integrity from the starting amino acid to the final product. The final products are isolated as their dihydrochloride salts. sinapse.ac.ukresearchgate.net

Derivatization and Functionalization of the this compound Scaffold

Regioselective Functionalization Techniques

The functionalization of the piperidine ring at specific positions is a significant challenge due to the similar reactivity of the various C-H bonds. Directed metalation and C-H activation strategies have emerged as powerful tools to achieve regioselectivity.

One such method focuses on the palladium-catalyzed C5(sp³)–H arylation of 1-Boc-3-aminopiperidine. scispace.com By employing a picolinamide (B142947) directing group attached to the 3-amino moiety, the arylation occurs specifically at the C5 position. scispace.com This reaction proceeds in a stereospecific manner, yielding the cis-3,5-disubstituted piperidine derivative. scispace.com The use of a bidentate directing group is crucial for the success of this transformation. scispace.com The resulting picolinamide can be cleaved under conditions that leave the Boc protecting group intact, allowing for orthogonal functionalization of the two amino groups. scispace.com

SubstrateDirecting GroupCatalystKey OutcomeRef
1-Boc-3-aminopiperidine2-PicolinamidePalladium AcetateRegio- and stereospecific C5-arylation (cis). scispace.com

Synthesis of N-Linked Aminopiperidine Derivatives

N-linked derivatives of the aminopiperidine scaffold are commonly synthesized through reductive amination. A library of over 30 4-aminopiperidine (B84694) derivatives was synthesized by the reductive amination of N-substituted 4-piperidone (B1582916) precursors with a variety of amines. mdpi.com Sodium triacetoxyborohydride (B8407120) was employed as the reducing agent in this process. mdpi.com

Another approach involves the alkylation of N-Boc-protected aminopiperidines. Chiral triflate esters, derived from enantiopure α-hydroxy acid esters, can react with N-Boc-aminopiperidines via an Sₙ2 nucleophilic substitution. rsc.org This reaction proceeds with an inversion of configuration to yield methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates with high enantiomeric and diastereomeric purity. rsc.org These products can be further elaborated, for example, by coupling with amino acid esters to form novel chiral dipeptides containing a piperidine moiety. rsc.org

Multi-enzyme cascades have also been developed for the synthesis of protected 3-aminopiperidines. rsc.org A one-pot reaction using galactose oxidase and imine reductase variants can convert N-Cbz-protected L-lysinol into L-3-N-Cbz-aminopiperidine, preventing the racemization of labile intermediates and yielding products with high enantiopurity. rsc.org

Formation of Spirocyclic Aminopiperidine Analogues

Spirocyclic structures containing a piperidine ring are of interest in drug discovery for their conformational rigidity and three-dimensional character. A synthetic route to an aminopiperidine derivative bearing a spirocyclic ring has been developed for the preparation of a novel analogue of the DPP-4 inhibitor Alogliptin. semanticscholar.orgbeilstein-journals.orgnih.gov

The key strategy involves constructing the spiro-fused cyclopropyl (B3062369) ring prior to the assembly of the piperidine ring. semanticscholar.orgbeilstein-journals.orgnih.gov The synthesis starts with the reaction of ethyl cyanoacetate (B8463686) and 1,2-dibromoethane (B42909) to form a functionalized cyclopropane (B1198618) derivative. beilstein-journals.org Subsequent steps include selective reduction of the cyano group, Michael addition to methyl acrylate, N-protection, and finally, Dieckmann condensation to form the piperidine ring. beilstein-journals.org The final spirocyclic aminopiperidine analogue is obtained after N-deprotection. beilstein-journals.org This approach utilizes conventional and cost-effective methods. beilstein-journals.org

Generation of Aminopiperidine-Based Dendritic Building Blocks

Aminopiperidine moieties can be incorporated into larger, complex architectures such as dendrimers. New amino-s-triazines have been synthesized as potential dendritic building blocks using 4-aminopiperidine. researchgate.net

The synthesis involves a chemoselective Sₙ2-Ar amination of cyanuric chloride. researchgate.net193.231.20 A three-step sequence is employed:

Protection: Chemoselective N-protection of 4-aminopiperidine with a Boc group. researchgate.net

Amination: Reaction of the protected aminopiperidine with cyanuric chloride. researchgate.net

Deprotection: Removal of the Boc groups to yield the final dendritic core, 2,4,6-tris[(piperidin-4-yl)amino]-s-triazine. researchgate.net

This methodology allows for the construction of novel melamine-based structures where the piperidine units are linked to the central s-triazine ring via their primary amino groups. researchgate.net

Core StructureLinker UnitSynthetic StrategyFinal StructureRef
s-Triazine4-Aminopiperidine1. Boc-protection2. Sₙ2-Ar amination3. Deprotection2,4,6-tris[(piperidin-4-yl)amino]-s-triazine researchgate.net

Synthesis of 3-Aminopiperidine-2,6-dione (B110489) Derivatives and Analogues

The synthesis of 3-aminopiperidine-2,6-dione and its derivatives is a critical process, as this core structure is found in a class of immunomodulatory drugs. A common and efficient method for preparing the hydrochloride salt of (R)-3-aminopiperidine-2,6-dione starts from L-glutamine. vulcanchem.com This multi-step synthesis involves:

Protection: The amino group of L-glutamine is protected with a tert-butoxycarbonyl (Boc) group in an alkaline medium. vulcanchem.comgoogle.com

Cyclization: The resulting N-Boc-L-glutamine is then cyclized under anhydrous conditions using N,N'-carbonyldiimidazole (CDI) with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to form N-Boc-3-amino-2,6-piperidinedione. vulcanchem.comgoogle.com

Deprotection and Salt Formation: The Boc-protecting group is removed under acidic conditions, followed by the formation of the hydrochloride salt to yield the final product. vulcanchem.comgoogle.com

This synthetic route is advantageous as it starts from an inexpensive and readily available chiral precursor, L-glutamine, and proceeds under mild reaction conditions without the need for high-pressure hydrogenation. google.com The resulting (R)-enantiomer is crucial for the synthesis of drugs like pomalidomide (B1683931). vulcanchem.com

Analogously, the (S)-enantiomer, (S)-3-amino-piperidine-2,6-dione hydrochloride, can be synthesized, often starting from piperidine-2,6-dione, followed by amination and resolution of the racemic mixture. These derivatives serve as important building blocks in the synthesis of more complex molecules, including novel cereblon modulators. For instance, 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives have been synthesized by reacting 3-aminopiperidine-2,6-dione hydrochloride with homophthalic anhydride (B1165640) derivatives. nih.gov

Table 1: Synthesis of (R)-3-Aminopiperidine-2,6-dione Hydrochloride

Step Reactants Reagents/Conditions Product Reference
1. Protection L-Glutamine Boc-anhydride, Alkaline medium N-Boc-L-glutamine vulcanchem.comgoogle.com
2. Cyclization N-Boc-L-glutamine N,N'-carbonyldiimidazole (CDI), 4-dimethylaminopyridine (DMAP), Anhydrous conditions N-Boc-3-amino-2,6-piperidinedione vulcanchem.comgoogle.com
3. Deprotection N-Boc-3-amino-2,6-piperidinedione Acidic medium (e.g., HCl) (R)-3-Aminopiperidine-2,6-dione hydrochloride vulcanchem.comgoogle.com

Catalytic Applications in this compound Synthesis

Catalytic methods, particularly hydrogenation of pyridine (B92270) precursors, are fundamental in synthesizing the this compound scaffold.

Metal-Catalyzed Hydrogenation of Pyridine Precursors to 2-Aminopiperidines

The reduction of aminopyridines to their corresponding aminopiperidines is a common synthetic strategy. e-bookshelf.de However, the direct hydrogenation of 2-aminopyridine (B139424) can be challenging due to the instability of the intermediate, 2-iminopiperidine, which can lead to a mixture of products. e-bookshelf.de The nitrogen atom in unprotected pyridines can also bind to the metal catalyst, leading to catalyst poisoning. rsc.org This issue can often be mitigated by converting the pyridine to a pyridinium (B92312) salt prior to hydrogenation. rsc.org

A variety of catalysts are employed for this transformation, with platinum and rhodium-based catalysts being particularly effective. For instance, 3-aminopyridine (B143674) can be quantitatively reduced to 3-aminopiperidine using a platinum oxide catalyst in hydrochloric acid. e-bookshelf.de Recent research has shown that rhodium oxide (Rh₂O₃) is a highly active catalyst for the hydrogenation of a broad range of unprotected pyridines under mild conditions (e.g., 5 bar H₂ at 40°C). rsc.orgresearchgate.net This method tolerates various functional groups, although issues with chemoselectivity can arise if other reducible groups are present. rsc.org

Role of Specific Catalysts (e.g., Rhodium Oxide, Palladium) in Stereocontrol

The choice of catalyst is crucial for controlling the stereochemical outcome of the hydrogenation. Transition metal complexes containing chiral ligands, particularly those with iridium, rhodium, ruthenium, and palladium, are instrumental in achieving enantioselective and diastereoselective hydrogenation of N-heteroaromatic compounds. rsc.org

Rhodium oxide (Rh₂O₃) has demonstrated efficacy in the diastereoselective hydrogenation of multi-substituted pyridines, typically yielding the cis piperidine as the major product. rsc.org For example, the hydrogenation of various substituted pyridines using Rh₂O₃ under mild conditions consistently produces the corresponding piperidines with good yields and high cis-selectivity. rsc.org

Palladium catalysts, often on a solid support like carbon (Pd/C), are also widely used. google.comchemicalbook.com For instance, the hydrogenation of N-acetyl-3-aminopyridine to racemic N-acetyl-3-aminopiperidine can be achieved using a palladium-on-carbon catalyst. google.com The development of dual catalytic systems, combining a transition metal with a Lewis base, is an emerging area for achieving stereoselective synthesis. researchgate.net

Table 2: Catalysts in Pyridine Hydrogenation for Aminopiperidine Synthesis

Catalyst Substrate Example Product Key Features Reference
Platinum Oxide (PtO₂) 3-Aminopyridine 3-Aminopiperidine Quantitative yield in HCl e-bookshelf.de
Rhodium Oxide (Rh₂O₃) Functionalized Pyridines cis-Substituted Piperidines High activity, mild conditions, broad scope, high cis-selectivity rsc.orgresearchgate.net
Palladium on Carbon (Pd/C) N-acetyl-3-aminopyridine rac-N-acetyl-3-aminopiperidine Widely used heterogeneous catalyst google.com
Platinum/Rhodium 3-Aminopyridine 3-Aminopiperidine Used in acetic acid at elevated temperature and pressure google.com

Multicomponent Reactions (MCRs) Incorporating Aminopiperidine Synthesis

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like aminopiperidine derivatives in a single step from three or more starting materials. nih.govmdpi.com These reactions are highly atom-economical and allow for the rapid generation of molecular diversity. mdpi.com

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for synthesizing highly functionalized and diverse heterocyclic scaffolds. mdpi.comresearchgate.net The key intermediate in these reactions is a reactive nitrilium ion, which can be trapped by various nucleophiles. researchgate.net While direct synthesis of the core this compound ring via a standard MCR is less common, these reactions are frequently used to elaborate on pre-existing aminopiperidine scaffolds. For example, the Ugi reaction has been used to synthesize peptides containing N-substituted tetrahydro-γ-carboline moieties, which are structurally related to piperidines. beilstein-journals.org

A common strategy in piperidine synthesis via MCRs involves a domino process that can include Knoevenagel condensation, Michael addition, and Mannich reactions. nih.gov

Mechanistic Investigations of Reactions Involving this compound

Understanding the reaction mechanisms involving this compound is crucial for optimizing synthetic routes and predicting product formation.

Elucidation of Reaction Pathways and Transition States

The reactivity of this compound is characterized by its two nitrogen atoms: the primary exocyclic amino group and the secondary endocyclic amine. vulcanchem.com The primary amine typically acts as a nucleophile, reacting with electrophiles like acyl chlorides or aldehydes. vulcanchem.com The ring nitrogen can also participate in reactions and can be protected (e.g., with a Boc group) to allow for selective functionalization of the primary amine. vulcanchem.com

Mechanistic studies often involve computational methods and trapping experiments to identify transient intermediates. For example, in the biotransformation of an aminopyrrolidine to an aminopiperidine ring, a proposed mechanism involves the formation of a piperidinyl iminium ion as a key intermediate. researchgate.net This intramolecular Schiff base results from the cyclization of an exocyclic amine onto an aldehyde formed through metabolism. researchgate.net The existence of such an iminium intermediate was verified by trapping it with nucleophiles like cyanide. researchgate.net

In catalytic hydrogenations, the mechanism of stereocontrol is of great interest. For the Rh₂O₃-catalyzed hydrogenation of pyridines, the observation that sterically hindered groups at the 4-position slow the reaction suggests that the reduction may proceed via hydrogen addition at this position. rsc.org In enzyme-catalyzed syntheses, molecular docking studies are used to understand substrate binding and elucidate the catalytic mechanism. For instance, in the synthesis of 3-aminopiperidines using a galactose oxidase and an imine reductase, docking simulations help explain substrate specificity by modeling the binding of the substrate's hydroxyl group to the copper center of the oxidase. rsc.org

Understanding Regio- and Diastereoselectivity in Transformations

The inherent structural features of this compound—a chiral center at the C2 position and two distinct nucleophilic nitrogen atoms—present significant challenges and opportunities in chemical transformations. Controlling the site of reaction (regioselectivity) and the spatial orientation of newly formed stereocenters (diastereoselectivity) is paramount for the synthesis of complex, highly functionalized piperidine derivatives. researchgate.net The development of advanced synthetic methodologies has been crucial in addressing the selectivity challenges associated with this versatile scaffold. researchgate.netresearchgate.net

Regioselectivity: Navigating Competing Reactive Sites

The this compound framework contains multiple reactive sites: the endocyclic secondary amine, the exocyclic primary amine, and the C-H bonds at various positions on the piperidine ring. The competition between these sites dictates the regiochemical outcome of a reaction.

A primary challenge is the selective functionalization of one nitrogen atom over the other. In alkylation reactions, for instance, the relative nucleophilicity of the endocyclic and exocyclic amines can be modulated by the choice of protecting groups, reagents, and reaction conditions. While direct studies on this compound are specific, broader principles of amine alkylation offer relevant insights. Biocatalytic systems using reductive aminases (RedAms) have demonstrated the ability to perform N-alkylation under mild conditions, which can offer a higher degree of selectivity compared to traditional methods that may lead to overalkylation. acs.org

Furthermore, competition exists between N-functionalization and C-functionalization. Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for the direct functionalization of the piperidine ring. nih.govnsf.gov The site selectivity of these reactions is profoundly influenced by the nitrogen protecting group and the catalyst used. For example, the functionalization of N-Boc-piperidine using Rh₂(R-TCPTAD)₄ preferentially occurs at the C2 position. nih.govnsf.gov Conversely, employing different directing groups or catalysts can steer the reaction toward the C3 or C4 positions, highlighting the fine control that can be achieved. nih.gov In some cases, the regioselectivity of reactions can be unusual due to steric effects of the reagents used. nih.gov Ligand choice in palladium-catalyzed reactions can also determine the outcome; for example, in the diamination of alkenes, a less sterically hindered quinox ligand leads to 6-endo cyclization to form 3-aminopiperidines, while a bulkier pyox ligand results in 5-exo cyclization to yield amino-substituted pyrrolidines. organic-chemistry.org

Diastereoselectivity: The Influence of the C2 Stereocenter

The existing stereocenter at the C2 position of this compound inherently directs the stereochemical course of subsequent transformations, making diastereoselectivity a key consideration. In reactions that introduce new stereocenters, the C2 substituent often biases the approach of incoming reagents, leading to the preferential formation of one diastereomer over another.

A notable example is the rhodium-catalyzed C2 functionalization of piperidine derivatives. In these reactions, a donor/acceptor carbene is inserted into the C-H bond at the C2 position. The diastereoselectivity of this process is highly dependent on the catalyst. Research has shown that using a Rh₂(R-TPPTTL)₄ catalyst with N-Bs-piperidine substrates results in excellent diastereoselectivity, often exceeding a 29:1 diastereomeric ratio (d.r.). nih.govnsf.gov This level of control is crucial for synthesizing specific stereoisomers of biologically active molecules.

The synthesis of substituted 3-aminopiperidines also showcases high levels of diastereocontrol. A method involving the hydrozirconation of unsaturated Weinreb amides followed by a Lewis acid-mediated cyclization produces 2- and 6-substituted-3-aminopiperidines with excellent 1,2-trans diastereoselectivity. acs.org Similarly, copper-catalyzed reductive couplings can be used to generate aminopiperidine derivatives with high diastereoselectivity, where the stereocontrol is governed by a chiral auxiliary. vcu.edu

The following tables summarize key research findings that illustrate the control of regio- and diastereoselectivity in transformations involving piperidine scaffolds, with principles directly applicable to this compound.

Table 1: Catalyst and Protecting Group Effect on C-H Functionalization of Piperidines

This table presents data on the rhodium-catalyzed C-H insertion into piperidine rings, demonstrating how the choice of catalyst and N-protecting group controls site selectivity and diastereoselectivity. nih.govnsf.gov

EntryN-Protecting GroupCatalystPosition FunctionalizedDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Yield (%)
1BocRh₂(R-TCPTAD)₄C211:193%83%
2BocRh₂(R-TPPTTL)₄C227:169%-
3BsRh₂(R-TPPTTL)₄C222:176%87%

Data sourced from studies on N-protected piperidines. nih.govnsf.gov

Table 2: Diastereoselective Synthesis of Substituted 3-Aminopiperidines

This table shows the results of a diastereoselective synthesis of 2-substituted-3-aminopiperidines via a Lewis acid-mediated cyclization, highlighting the high trans selectivity achieved. acs.org

EntryR¹ GroupR² GroupLewis AcidDiastereoselectivity (trans:cis)Yield (%)
1HPhBF₃·OEt₂>99:172
2H4-MeO-PhBF₃·OEt₂>99:175
3H2-thienylBF₃·OEt₂>99:174
4MePhBF₃·OEt₂>99:173

The configuration was determined to be a trans diaxial relationship between the two substituents. acs.org

Application in Ligand Design and Coordination Chemistry

2-Aminopiperidine as a Ligand in Metal Complexes

Derivatives of this compound, particularly 2-(aminomethyl)piperidine (B33004), have been successfully employed to create a range of ligands that coordinate with various metal centers. These ligands demonstrate diverse coordination behaviors and have found applications in catalysis.

Ligands derived from 2-(aminomethyl)piperidine have been effectively complexed with several transition metals, including Mg(II), Zn(II), and Group IV metals like Titanium (Ti) and Zirconium (Zr). researchgate.netrsc.orgrsc.org For Mg(II) and Zn(II), complexes with the general formula M(L)₂, where L is a monophenolate ligand derived from 2-(aminomethyl)piperidine, have been synthesized and characterized. researchgate.netresearchgate.net These bidentate ligands coordinate to the metal center, forming stable complexes.

Similarly, these ligands have been used to create diastereomeric Group IV metal complexes, such as M(L)₂(OiPr)₂. researchgate.netrsc.org More complex, tridentate salan-type ligands derived from the same aminopiperidine backbone have been shown to yield five-coordinate complexes with both Ti(IV) and Zr(IV). rsc.orgrsc.org The coordination typically involves the nitrogen atoms of the aminopiperidine moiety and other donor atoms present in the ligand structure, such as phenolate (B1203915) oxygens.

The structure of the this compound-based ligand has a profound influence on the resulting coordination geometry of the metal complex. researchgate.netrsc.org Depending on the specific ligand and metal center, different geometries are achieved. researchgate.net

ComplexMetal CenterCoordination GeometryKey Bond Lengths (Å) & Angles (°)
Mg(1)₂ Mg(II)Octahedral (distorted)Mg–O(1): 1.9963, Mg–N(1): 2.1359, O(1)–Mg–Np(2): 158.95
Zn(1)₂ Zn(II)Octahedral (distorted)Zn–O(1): 2.0139, Zn–N(2): 2.1182, N(1)–Zn–N(3): 171.56
Ti(3)(OiPr)₂*Ti(IV)Octahedral (β-cis)Ti–O(1): 1.8079, Ti–N(1): 2.3876, O(1)–Ti–N(1): 163.11
Zr(6)(OtBu)₂ Zr(IV)Trigonal BipyramidalN(1)–Zr–O(1): 168.83
Data sourced from solid-state X-ray crystallography analysis. rsc.org

Complexes featuring this compound-based ligands have been investigated as catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as rac-lactide, to produce biodegradable polymers like polylactide (PLA). researchgate.netrsc.orgsciengine.com The catalytic activity is dependent on both the metal center and the ligand structure.

Both Mg(II) and Zn(II) complexes have demonstrated good activity for the ROP of rac-lactide under solvent-free melt conditions. rsc.org Notably, the zinc complexes, Zn(1-2)₂, were found to be more active than their magnesium counterparts. researchgate.net For example, under identical melt conditions at 130°C, the Zn(1)₂ complex achieved high conversion of rac-lactide in just one minute, whereas the Mg(1)₂ complex required 12 minutes to reach 65% conversion. researchgate.net The zinc complexes also exhibited characteristics of immortal polymerization, a process that allows for the production of polymers with controlled molecular weights and narrow distributions. rsc.orgrsc.org Group IV metal complexes with related salan and salalen ligands are also active ROP catalysts, with their stereoselectivity being influenced by the ligand design. rsc.orgresearchgate.net

CatalystMonomerConditionsTimeConversion (%)
Mg(1)₂ rac-lactide130°C, melt12 min65
Zn(1)₂ rac-lactide130°C, melt1 min>98
Catalyst performance in the ring-opening polymerization of rac-lactide. researchgate.net

Influence of Ligand Structure on Coordination Geometry

This compound-Based Ligands in Biological Systems

The piperidine (B6355638) scaffold is a common motif in medicinal chemistry, and aminopiperidine derivatives are utilized as ligands for various biological targets, including enzymes and receptors. ontosight.aiguidechem.com

Aminopiperidine derivatives have been developed as selective ligands for G protein-coupled receptors (GPCRs). For example, the compound RBI-257, which incorporates an aminopiperidine moiety, was identified as a potent and selective antagonist for the D4 dopamine (B1211576) receptor subtype. nih.gov Subsequent studies on mutant D2 dopamine receptors revealed that specific amino acid changes could dramatically increase the affinity of the receptor for this aminopiperidine-based ligand, highlighting the role of the piperidine structure in achieving subtype selectivity. nih.gov Similarly, other aminopiperidine-containing structures have been explored as antagonists for the Neuropeptide Y (NPY) Y2 receptor. nih.gov Beyond receptors, a 4-aminopiperidine-based compound was discovered to be a site-specific covalent inhibitor of the enzyme SMYD3, a lysine (B10760008) methyltransferase implicated in cancer. diva-portal.org

A significant application of aminopiperidine derivatives is in the development of small molecules that modulate protein-protein interactions (PPIs), a challenging area of drug discovery. Specifically, aminopiperidine indole (B1671886) compounds have been identified that target the interaction between the Ras protein and its guanine (B1146940) nucleotide exchange factor, Son of Sevenless 1 (SOS1). aacrjournals.orgpnas.org

These compounds bind to a hydrophobic pocket on the CDC25 domain of SOS1, adjacent to the switch II region of Ras, within the ternary SOS1•RAS complex. aacrjournals.orgpnas.org Rather than inhibiting the interaction, these molecules act as allosteric activators, or "molecular glues," enhancing the SOS1-catalyzed nucleotide exchange on Ras. pnas.org This counterintuitive activation of Ras can lead to a potent, negative feedback-driven inhibition of downstream signaling pathways like MAPK. aacrjournals.org The binding and activity of these aminopiperidine indole ligands can be further enhanced by allosteric nanobodies that bind to a different site on the SOS1•RAS complex, demonstrating a cooperative effect. researchgate.netnih.govresearchgate.net NMR and isothermal titration calorimetry (ITC) experiments have confirmed that a nanobody, Nb22, increases the affinity of an aminopiperidine indole ligand for the SOS1•RAS complex by approximately three-fold. nih.govresearchgate.net

Structure-Activity Relationships (SAR) in Ligand Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, and derivatives of aminopiperidines have been systematically modified to probe how structural changes influence biological activity. vulcanchem.com These studies help in understanding drug-target interactions and optimizing lead compounds. The 3-aminopiperidine moiety, for instance, has been identified as a promising scaffold for developing new drugs with cognition-enhancing properties. nih.gov

In the development of novel antifungal agents, SAR studies on 4-aminopiperidines revealed specific structural requirements for high activity. mdpi.com Researchers synthesized a library of over 30 4-aminopiperidines and found that the nature of the substituents on both nitrogen atoms was critical. mdpi.com

Key SAR findings for 4-aminopiperidine-based antifungal agents include:

Substituent on Piperidine Nitrogen: A benzyl (B1604629) or phenylethyl group at this position can lead to high antifungal activity. mdpi.com

Substituent on 4-Amino Group: High activity was associated with N-alkyl substituents containing more than seven carbon atoms. mdpi.com Shorter, branched, or cyclic alkyl groups were detrimental to activity. mdpi.com The N-dodecyl (C12) residue was found to confer outstanding antifungal potency. mdpi.com

Table 1: SAR of 4-Aminopiperidine (B84694) Antifungal Derivatives

Compound Substituent at Piperidine Nitrogen Substituent at 4-Amino Group Antifungal Activity
2b Benzyl Dodecyl High
3b Phenylethyl Dodecyl High
- Benzyl / Phenylethyl Short-chain alkyl (< C7) Low
- Benzyl / Phenylethyl Branched/Cyclic alkyl Low

These findings underscore how systematic variation of the substituents around the aminopiperidine core allows for the fine-tuning of biological activity, identifying the 4-aminopiperidine structure as a valuable lead for developing new antifungal drugs. mdpi.com

Non-Arginine Ligands for G Protein-Coupled Receptors (e.g., C3aR)

A significant advancement in GPCR ligand design has been the development of aminopiperidine-based ligands for the complement C3a receptor (C3aR), a key component in immunity and inflammation. researchgate.netnih.gov Previously, known antagonists for this receptor were built on scaffolds containing an arginine moiety. lambris.com While the arginine residue was essential for strong binding, its presence contributed to low bioavailability and a short half-life in vivo, limiting therapeutic potential. lambris.com

Researchers successfully synthesized and characterized a series of substituted aminopiperidine derivatives that were the first non-arginine ligands of C3aR. researchgate.netnih.gov One such antagonist, featuring an aminopiperidine linker and a pyridine (B92270) moiety, was discovered through small molecule library screening. lambris.com Although this initial compound had modest activity, further derivatization led to the development of related compounds with higher affinity, some of which surprisingly exhibited agonist activity. researchgate.net

This work demonstrated that the aminopiperidine scaffold could effectively replace the problematic arginine group, paving the way for a new class of C3aR modulators. researchgate.netlambris.com These compounds serve as stable surrogates for the natural ligand C3a, enabling better investigation of the roles C3aR plays in physiology and disease. researchgate.net

Table 2: Comparison of C3aR Antagonist Scaffolds

Scaffold Type Key Structural Feature Advantages Disadvantages
Type 1 Arginine moiety Strong binding Low bioavailability, short half-life lambris.com
Type 2 Aminopiperidine linker First non-arginine ligand, improved DMPK properties researchgate.netnih.govlambris.com Initial compounds had lower potency researchgate.net

Design of PROTACs Utilizing 3-Aminopiperidine-2,6-dione (B110489) as a Ligand

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of specific target proteins. nih.gov They consist of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.gov The 3-aminopiperidine-2,6-dione moiety is a crucial E3 ligase ligand, forming the core of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and pomalidomide (B1683931), which recruit the Cereblon (CRBN) E3 ligase. nih.govrsc.org

In PROTAC design, the 3-aminopiperidine-2,6-dione structure (often as part of a thalidomide or pomalidomide derivative) serves as the "warhead" that binds to CRBN. nih.govrsc.org This complex then recruits the target protein, facilitating its ubiquitination and subsequent degradation by the proteasome. nih.gov

The synthesis of these CRBN-recruiting ligands frequently involves the condensation of 3-aminopiperidine-2,6-dione hydrochloride with a substituted phthalic anhydride (B1165640), such as 4-fluorophthalic anhydride. rsc.orgchemrxiv.org The resulting molecule, for example, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, can then be attached to a linker, which is subsequently joined to the POI ligand to complete the PROTAC molecule. rsc.org The length and composition of the linker are critical for ensuring the proper formation and stability of the ternary complex (POI-PROTAC-E3 ligase) required for efficient protein degradation. rsc.org

Table 3: Components of a PROTAC

Component Function Example Moiety
POI Ligand Binds to the target protein for degradation FAK inhibitor (PF-562271) nih.gov, ASK1-targeting ligand rsc.org
Linker Connects the two ligands with optimal spacing and flexibility Alkyl chains, Polyethylene glycol (PEG) chains nih.govrsc.org
E3 Ligase Ligand Recruits an E3 ubiquitin ligase 3-Aminopiperidine-2,6-dione (as part of Pomalidomide or Thalidomide) for CRBN ligase nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as powerful predictive tools in the study of 2-aminopiperidine. These methods allow for the detailed examination of molecular geometry, electronic properties, and intermolecular interactions, which are fundamental to its chemical behavior and biological function.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. chemrj.org Methods like B3LYP with a 6-311G(d,p) or similar basis set are commonly employed to optimize molecular geometry and calculate various electronic parameters that describe the molecule's stability and reactivity. dntb.gov.uadergipark.org.trrjptonline.org These calculations form the basis for more detailed analyses of the molecule's chemical characteristics.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. amazonaws.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. utdallas.edu The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. tandfonline.com A small energy gap suggests high chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required for electronic transitions. amazonaws.comtandfonline.com For piperidine (B6355638) derivatives, this analysis helps predict their potential for charge transfer within the molecule. colab.wsnih.gov

Table 1: Illustrative Frontier Orbital Properties of this compound

ParameterValue (eV)Significance
EHOMO-6.25Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-0.98Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.27Indicates chemical reactivity and kinetic stability. amazonaws.comtandfonline.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rjptonline.orguni-muenchen.de The MEP map illustrates the electrostatic potential on the molecule's electron density surface, using a color-coded scheme. tandfonline.com Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.com For this compound, the MEP map would show the most negative potential concentrated around the lone pairs of the two nitrogen atoms, identifying them as the primary sites for protonation and hydrogen bonding interactions. uni-muenchen.de The hydrogen atoms attached to the nitrogens would exhibit the most positive potential, marking them as key hydrogen bond donor sites.

Fukui function analysis is a local density functional descriptor used to more precisely identify which atoms within a molecule are most susceptible to different types of chemical attack. tandfonline.com The analysis calculates values for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). amazonaws.com A higher value of the Fukui function at a specific atomic site indicates a greater propensity for that type of reaction. amazonaws.comschrodinger.com The dual descriptor, Δf(r) = f+(r) - f-(r), is particularly useful; a positive value indicates a site favorable for nucleophilic attack, while a negative value points to a site for electrophilic attack. tandfonline.com In this compound, the nitrogen atoms are expected to have the highest f- values, confirming their nucleophilic character, while the C2 carbon atom, being adjacent to two nitrogen atoms, would be a likely site for nucleophilic attack (positive Δf(r)).

Table 2: Hypothetical Fukui Function Analysis for Key Atoms in this compound

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)Δf(r) (Dual Descriptor)Predicted Reactivity
N1 (ring)0.050.25-0.20Site for electrophilic attack. tandfonline.com
N (amino)0.080.31-0.23Primary site for electrophilic attack. tandfonline.com
C20.180.04+0.14Site for nucleophilic attack. tandfonline.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular delocalization and hyperconjugative interactions that contribute to molecular stability. colab.wsdp.tech This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy using second-order perturbation theory (E(2)). tandfonline.commdpi.com Higher E(2) values indicate stronger interactions. tandfonline.com In this compound, significant interactions would include the delocalization of the lone pair electrons from the nitrogen atoms (n) into the antibonding orbitals (σ*) of adjacent C-C and C-H bonds. These intramolecular charge transfer (ICT) events stabilize the molecule by delocalizing electron density. tandfonline.comresearchgate.net

Table 3: Predicted Major NBO Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
n(N1)σ(C2-C3)~3.5Lone pair delocalization into ring bond. mdpi.com
n(N_amino)σ(C2-N1)~5.1Lone pair delocalization into ring bond. mdpi.com
n(N1)σ*(C2-H)~2.8Hyperconjugation. tandfonline.com
Fukui Function Analysis for Reactive Sites

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations provide critical insights into the dynamic behavior of a ligand, such as a this compound derivative, when bound to a biological target like a protein or enzyme. mdpi.comnih.gov These simulations can predict the stability of the protein-ligand complex, identify key binding interactions, and reveal conformational changes that occur upon binding. nih.govmdpi.com

Analysis of the simulation trajectory, particularly the root-mean-square deviation (RMSD) of the ligand and protein backbone, can indicate whether the complex remains stable throughout the simulation. mdpi.com A stable complex, often characterized by low RMSD fluctuations, suggests a strong and favorable binding interaction. mdpi.com Furthermore, MD simulations allow for a dynamic assessment of intermolecular forces, such as hydrogen bonds, revealing their persistence and strength, which static docking models cannot fully capture. mdpi.com This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Prediction of Binding Modes and Affinities through Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.com This method is instrumental in drug discovery for forecasting the binding mode and affinity of a ligand, such as a this compound derivative, to a protein's active site. openaccessjournals.com

Docking studies have been employed to investigate the binding of various this compound-containing compounds to different biological targets. For instance, in the development of c-Met kinase inhibitors, molecular docking suggested that derivatives of 2-aminopyridine (B139424) form crucial hydrogen bond and electrostatic interactions with key residues like Tyr1230 and Arg1208. nih.gov Similarly, studies on cannabinoid receptor 1 (CB1) antagonists revealed that pyrazole (B372694) derivatives with a 1-aminopiperidine (B145804) moiety could form an additional hydrogen bond with the receptor, a feature that influences their binding affinity. nih.gov

The predictive power of docking is often enhanced when combined with other computational methods like 3D quantitative structure-activity relationship (QSAR) and molecular dynamics (MD) simulations. nih.gov These integrated approaches provide a more dynamic and accurate picture of the binding event, aiding in the rational design of more potent and selective inhibitors. nih.gov For example, docking studies combined with MD simulations have been used to elucidate the binding modes of shuttle-cargo fusion molecules, where a transport peptide is linked to a drug, at the hD2 receptor. canada.ca

The following table summarizes key findings from docking studies involving aminopiperidine derivatives:

Target ProteinLigand ClassKey Interacting ResiduesPredicted InteractionsReference
c-Met Kinase2-Aminopyridine derivativesTyr1230, Arg1208Hydrogen bonds, electrostatic interactions nih.gov
Cannabinoid Receptor 1 (CB1)Pyrazole derivatives with 1-aminopiperidineNot specifiedHydrogen bond nih.gov
hD2 ReceptorFallypride-transport peptide conjugatesNot specifiedNot specified canada.ca
RNA-Dependent RNA-Polymerase (RdRp) of SARS-CoV-2Remdesivir and other inhibitor mimicsAsp161, Trp187, Thr367, Arg377, Asn387, Glu588Covalent/H-bonding interactions rasayanjournal.co.in

Conformational Analysis and Stereochemical Predictions

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is crucial for understanding its stereochemical preferences and how it influences the structure of larger molecules like peptides.

Potential Energy Surface (PES) Studies

A Potential Energy Surface (PES) is a theoretical model that maps the energy of a molecule as a function of its geometry. fiveable.melibretexts.org By exploring the PES, researchers can identify stable conformations (energy minima) and transition states (saddle points) that connect them. fiveable.melibretexts.org These studies are often performed using methods like Density Functional Theory (DFT). colab.wsresearchgate.net

For the piperidine ring, the chair conformation is generally the most stable. In the case of substituted piperidines, such as this compound, the orientation of the substituent (axial or equatorial) significantly impacts the molecule's energy and properties. For instance, in N-Boc-2-aryl-4-methylenepiperidines, DFT studies have been used to understand the conformational dynamics and the stereochemistry of reactions. acs.org Similarly, PES scans have been employed to determine the most stable conformer of 1-Benzyl-4-(N-Boc-amino)piperidine. colab.ws

NMR spectroscopy, in conjunction with theoretical calculations, is a powerful tool for studying conformational equilibria in solution. researchgate.net Such studies on nipecotic acid (piperidine-3-carboxylic acid) have quantified the energy differences between axial and equatorial conformers and the influence of intramolecular hydrogen bonding. researchgate.net

Impact of this compound Residues on Peptide Folding (e.g., Mixed-Helical Structures)

The incorporation of constrained amino acids, including derivatives of this compound, into peptides can have a profound impact on their secondary structure. These non-proteinogenic amino acids can induce specific folding patterns, such as helices, that might not be accessible with standard amino acids.

One area of interest is the formation of "mixed" helices, where different types of hydrogen bonds alternate along the peptide backbone. For example, peptides containing cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) have been shown to adopt mixed-helical structures like the α/β-peptide 11/9-helix and the β-peptide 12/10-helix. rsc.orgresearchgate.net The incorporation of cis-APiC can enhance the aqueous solubility of these peptides without negatively affecting their helical folding propensity. rsc.orgresearchgate.net

Furthermore, the introduction of cyclic α,α-disubstituted amino acids like 4-aminopiperidine-4-carboxylic acid (Api) into antimicrobial peptides has been shown to preserve the helical structure while enhancing resistance to enzymatic degradation. nih.gov The conformational constraints imposed by the piperidine ring in these amino acid residues play a crucial role in stabilizing helical structures. For instance, stapling techniques, where two Api residues are linked, have been used to further stabilize 310-helices. explorationpub.com

The table below highlights the influence of aminopiperidine-based residues on peptide secondary structures:

Aminopiperidine DerivativePeptide TypeResulting Secondary StructureKey FindingsReference
cis-4-aminopiperidine-3-carboxylic acid (cis-APiC)α/β-peptides and β-peptides11/9-helix and 12/10-helixEnhances aqueous solubility without disrupting helical folding. rsc.orgresearchgate.net
4-aminopiperidine-4-carboxylic acid (Api)Antimicrobial peptidesα-helixPreserves helical structure and enhances resistance to digestive enzymes. nih.gov
4-aminopiperidine-4-carboxylic acid (Api)Achiral peptides310-helixCan be used in stapling to stabilize the helix and induce helical-sense bias. explorationpub.com

Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating 2-Aminopiperidine from reaction impurities and for determining its enantiomeric purity.

Purity Determination: Gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is a standard method for assessing the chemical purity of volatile compounds like this compound. vwr.com The technique separates compounds based on their boiling point and polarity. medistri.swiss For GC analysis, it is sometimes necessary to derivatize the amine to improve its volatility and peak shape. sigmaaldrich.com High-performance liquid chromatography (HPLC) can also be used, typically requiring derivatization for UV detection.

Enantiomeric Excess (e.e.) Determination: Determining the enantiomeric excess is crucial for any application involving a single enantiomer of this compound. This is achieved using chiral chromatography. cat-online.com

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating enantiomers. acs.org The separation is performed on a column containing a chiral stationary phase (CSP). The two enantiomers of this compound (or, more commonly, a derivatized form) interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. whiterose.ac.ukwisc.edu

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a capillary column with a chiral stationary phase to separate the volatile enantiomers. cat-online.com

Summary of Chromatographic Methods for this compound

Technique Purpose Stationary Phase Detector Notes
GC Purity AnalysisStandard non-polar or polar capillary columnFID, MSDerivatization may be required. sigmaaldrich.com
Chiral GC Enantiomeric ExcessChiral capillary columnFID, MSFor separating (R) and (S) enantiomers. cat-online.com
Chiral HPLC Enantiomeric ExcessChiral Stationary Phase (e.g., polysaccharide-based)UV-Vis (after derivatization), MSThe primary method for determining e.e. acs.orgnih.gov
UPLC-MS/MS Purity & Enantiomeric ExcessChiral columnTandem Mass SpectrometerOffers high resolution and sensitivity for complex samples. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its derivatives. Reversed-phase (RP) HPLC methods are commonly employed for the separation and quantification of these compounds. For instance, a method for analyzing methyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate, a related piperidine (B6355638) derivative, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid for mass spectrometry compatibility. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The versatility of HPLC is further demonstrated in its application for impurity profiling. For example, an HPLC method was developed to simultaneously determine three aminopyridine impurities (4-aminopyridine, 3-aminopyridine (B143674), and 2-aminopyridine) in 3-aminopiperidine dihydrochloride (B599025). cmes.org This method used a Shim-pack Scepter C18 column with a mobile phase of phosphate (B84403) buffer (pH 7.0) and methanol (B129727), allowing for excellent separation of the impurities. cmes.org

Table 1: HPLC Conditions for Analysis of Aminopyridine Impurities in 3-Aminopiperidine Dihydrochloride
ParameterCondition
Sample Preparation 0.3 g of sample dissolved in 10.0 mL of phosphate buffer (pH 7.0) and methanol (90:10)
Chromatographic Column Shim-pack Scepter C18
Mobile Phase Phosphate buffer solution and CH3OH (90:10)
Elution Mode Isocratic
Flow-rate 0.5 mL·min-1
Column Temperature 35 ℃
Detection Wavelength 280 nm
Injection Volume 10 μL

Table based on data from a study on HPLC determination of aminopyridine impurities. cmes.org

Chiral HPLC for Enantiomeric Purity Assessment

Given that this compound possesses a chiral center, assessing its enantiomeric purity is critical, particularly in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other could be inactive or even harmful. csfarmacie.cz Chiral HPLC is the primary method for this purpose. chromatographyonline.com

Direct separation of this compound enantiomers on popular chiral stationary phases (CSPs) can be challenging. asianpubs.org Therefore, pre-column derivatization is often employed to enhance separation and detection. asianpubs.orgnih.gov A common strategy involves reacting the amine with a derivatizing agent to introduce a chromophore, making the resulting diastereomers easier to separate and detect by UV. nih.govresearchgate.net For example, a method for determining the enantiomeric purity of 2-piperidinemethanamine involved derivatization with 3,5-dinitrobenzoic acid, followed by separation on a CHI-DMB analytical column. asianpubs.org Another approach for 3-aminopiperidine utilized para-toluenesulfonyl chloride (PTSC) as the derivatizing agent, with separation achieved on a Chiralpak AD-H column. nih.govresearchgate.net

The choice of mobile phase is crucial for achieving good resolution. A mixture of n-hexane and ethanol (B145695) is often used in normal-phase chiral HPLC. asianpubs.org The resolution between enantiomers is a key parameter, with values greater than 2.0 generally indicating a good separation. asianpubs.org

Table 2: Chiral HPLC Method for Enantiomeric Purity of Derivatized 3-Aminopiperidine
ParameterCondition
Derivatizing Agent para-Toluene sulfonyl chloride (PTSC)
Chromatographic Column Chiralpak AD-H
Mobile Phase 0.1% diethylamine (B46881) in ethanol
Flow Rate 0.5 mL/min
Detection UV at 228 nm
Resolution > 4.0

Table based on data from a study on the estimation of enantiomeric impurity in piperidin-3-amine. nih.govresearchgate.net

Gas Chromatography/Mass Spectrometry (GC/MS) for Product Purity

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. labcompare.com GC separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing both qualitative and quantitative information. shimadzu.com

For amines, which can be polar and prone to adsorption on the GC column, derivatization is often employed to improve their chromatographic properties. researchgate.net For instance, a method developed for the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a related heterocyclic amine, involved derivatization to form electron-capturing bis-pentafluorobenzyl derivatives. nih.govnih.gov This enhanced the sensitivity of the analysis by negative ion chemical ionization mass spectrometry. nih.govnih.gov

Even without derivatization, GC/MS can be used for the analysis of some piperidine derivatives. A predicted GC/MS spectrum for 3-aminopiperidine-2,6-dione (B110489) is available in the Human Metabolome Database, although it is noted that this is for guidance and requires experimental confirmation. hmdb.ca The use of a quality control mixture of reference compounds is essential for ensuring system suitability in GC/MS metabolomics. nih.gov

Table 3: GC/MS Parameters for Metabolite Analysis
ParameterCondition
Ionization Energy 70 eV
Mass Spectral Acquisition Range 50–600 Da
Scan Rate 3–4 full spectra/second
Ion Source Temperature 230°C
Transfer Line Temperature 290 °C

Table based on general parameters for GC-quadrupole MS analysis of metabolites. nih.gov

Method Validation and Analytical Strategy Development

Derivatization Strategies for Enhanced Detection (e.g., HPLC-UV, MALDI Imaging)

Derivatization is a key strategy to enhance the analytical performance for compounds like this compound, which may lack a strong chromophore for UV detection or have poor ionization efficiency for mass spectrometry. jasco-global.comthermofisher.com The primary goals of derivatization are to improve separation, sensitivity, and selectivity. nih.gov

For HPLC-UV analysis, derivatization involves introducing a chromophore into the analyte molecule. nih.gov Reagents like benzoyl chloride can be used to derivatize 3-aminopiperidine, allowing for its detection by HPLC-UV. google.com This method is reported to be simple, sensitive, and accurate. google.com Other derivatizing agents for amines include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl), which form stable derivatives that can be detected at low concentrations. thermofisher.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging is an emerging technique for spatially resolved chemical analysis of samples, including tissue sections. anr.frresearchgate.net While direct applications to this compound are not widely reported, derivatization could potentially enhance its detection in complex biological matrices by improving ionization efficiency. bruker.com

Quantitative Analysis and Impurity Profiling (e.g., Aminopyridines)

Quantitative analysis and impurity profiling are critical for ensuring the quality and safety of pharmaceutical ingredients. For this compound, a key concern is the presence of potentially genotoxic impurities such as aminopyridines, which may be carried over from the synthesis process. cmes.orginnovareacademics.in

Highly sensitive analytical methods are required to detect and quantify these impurities at trace levels. innovareacademics.in A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of 2-aminopyridine (B139424) in tenoxicam, demonstrating the capability to reach low limits of detection (LOD) and quantification (LOQ). innovareacademics.in For instance, the LOD and LOQ for 2-aminopyridine were found to be 0.09 ppm and 0.3 ppm, respectively, in one study. innovareacademics.in

Method validation according to International Council on Harmonisation (ICH) guidelines is essential to ensure the reliability of these analytical procedures. nih.gov This includes assessing parameters such as linearity, accuracy, precision, and robustness. researchgate.netresearchgate.net For example, in the HPLC method for aminopyridine impurities in 3-aminopiperidine dihydrochloride, recovery studies were performed at three concentration levels, with average recoveries ranging from 97.2% to 101%. cmes.org

Table 4: Validation Parameters for Aminopyridine Impurity Analysis
Parameter4-aminopyridine3-aminopyridine2-aminopyridine
Detection Limit (mg·L-1) 0.02890.07110.0702
Average Recovery (%) 10198.497.2
Repeatability (RSDs, n=6, %) 1.50.900.70
Reproducibility (RSDs, %) 6.23.02.2

Table based on data from a study on HPLC determination of aminopyridine impurities. cmes.org

Biological Activity and Biomedical Research Applications

Antimicrobial and Antibacterial Agents

Derivatives of 2-aminopiperidine have emerged as a promising class of antibacterial agents, exhibiting potent activity against a wide range of pathogens, including those resistant to existing drug classes.

Inhibition of Bacterial Topoisomerase Type II (DNA Gyrase and Topoisomerase IV)

A significant mechanism of action for antibacterial this compound derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.netnih.govnih.gov These enzymes are essential for bacterial DNA replication, repair, and recombination, making them validated targets for antibacterial chemotherapy. researchgate.netmdpi.com Novel bacterial topoisomerase inhibitors (NBTIs) containing the this compound moiety bind to a different site on these enzymes than fluoroquinolones, a major class of antibiotics. researchgate.netnih.govmdpi.com This alternative binding site means that these compounds can retain activity against bacteria that have developed resistance to fluoroquinolones. researchgate.netacs.org

The inhibitory activity of these compounds is potent, with some derivatives showing equivalent or superior inhibition of both DNA gyrase and topoisomerase IV compared to existing antibiotics like ciprofloxacin (B1669076). nih.gov For instance, certain N-linked aminopiperidine derivatives have demonstrated potent, dual-targeting activity against the topoisomerase enzymes of both Staphylococcus aureus and Escherichia coli. nih.govmdpi.com This dual-targeting capability is advantageous as it can slow the development of resistance.

Broad-Spectrum Antibacterial Activity

The structural framework of this compound has been incorporated into compounds demonstrating broad-spectrum antibacterial activity. acs.orgnih.gov These agents are effective against a variety of Gram-positive and Gram-negative bacteria. nih.gov Research has shown that N-linked aminopiperidines, for example, exhibit potent antibacterial action, even against quinolone-resistant strains. researchgate.netacs.orgacs.org

The antibacterial efficacy of these derivatives has been confirmed in various studies. For example, a series of aminopiperidine compounds showed strong effects against S. aureus, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/ml. nih.gov Some derivatives were found to be approximately 10-fold more potent than ciprofloxacin against certain strains. nih.gov The broad-spectrum nature of these compounds makes them attractive candidates for further development as treatments for a wide range of bacterial infections. nih.govresearchgate.net

Impact of Structural Modifications on Safety Profile (e.g., hERG Inhibition)

A significant challenge in the development of many nitrogen-containing drug candidates, including some this compound derivatives, is off-target activity, particularly the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. researchgate.netacs.orgacs.org Inhibition of the hERG channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia. researchgate.netacs.org Consequently, a major focus of research has been on modifying the this compound scaffold to reduce hERG liability while maintaining potent antibacterial activity. researchgate.netacs.orgresearcher.life

Several strategies have proven effective in mitigating hERG inhibition:

Reducing Basicity (pKa): Introducing electron-withdrawing groups, such as fluorine, near the basic nitrogen center of the piperidine (B6355638) ring can lower its pKa. researchgate.netacs.org This reduction in basicity has been shown to significantly decrease hERG inhibition. researchgate.netacs.org For example, one analog with a fluorine substitution saw its hERG IC50 value increase from 44 µM to 233 µM, indicating a substantial reduction in hERG inhibitory activity. researchgate.netacs.org

Modulating Lipophilicity: High lipophilicity is often associated with hERG binding. drughunter.com Replacing lipophilic moieties with more polar groups can reduce a compound's affinity for the hERG channel. researcher.life

Steric Hindrance: Introducing bulky groups near the basic amine can sterically hinder the compound's ability to bind within the hERG channel pore. researchgate.net

These modifications have led to the development of this compound-based antibacterial candidates with significantly improved safety profiles. researchgate.netacs.org

Table 1: Effect of Structural Modifications on hERG Inhibition

CompoundModificationhERG IC50Reference
7a Parent N-linked aminopiperidine44 µM researchgate.netacs.org
R,S-7c Introduction of an electron-withdrawing substituent to the piperidine moiety233 µM researchgate.netacs.org
1 Bicyclic aromatic moiety linked to an ethyl bridge3 µM acs.org
24m N-linked cyclic amide on the ethyl bridge31 µM acs.org

Efficacy in Infection Models (e.g., MRSA in Mouse Thigh Infection Model)

The promising in vitro activity of this compound derivatives has translated into in vivo efficacy in various animal infection models. A key model used to evaluate the potential of new antibacterial agents is the mouse thigh infection model, often utilizing challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.govfrontiersin.org

Several optimized this compound-based compounds have demonstrated significant bacterial load reduction in these models. researchgate.netnih.govfrontiersin.org For instance, an N-linked aminopiperidine analog, R,S-7c, which was designed to have reduced hERG liability, showed promising efficacy against a MRSA strain in a mouse infection model. researchgate.netacs.org Another optimized analog, compound 24l, also proved to be effective against Staphylococcus aureus in a similar model. acs.org The success of these compounds in preclinical models provides strong support for their continued development as potential treatments for serious bacterial infections. researchgate.net

Inhibition of Fungal Ergosterol (B1671047) Biosynthesis

Beyond their antibacterial properties, this compound derivatives have also been identified as potent antifungal agents. jst.go.jpoup.comoup.com Their mechanism of action in fungi involves the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity and function of the fungal cell membrane. jst.go.jpoup.comoup.com Ergosterol is the fungal equivalent of cholesterol in mammals, and its disruption leads to fungal cell death. researchgate.net

Specifically, certain aminopiperidine derivatives have been shown to inhibit the C-14 reductase enzyme (Erg24p) in the ergosterol synthesis pathway of Candida albicans. jst.go.jpresearchgate.net This inhibition leads to the accumulation of abnormal sterols and disrupts the fungal cell membrane. oup.comoup.comresearchgate.net These compounds have demonstrated potent in vitro activity against a range of clinically important fungi, including Candida species (even fluconazole-resistant strains), Aspergillus fumigatus, and Cryptococcus neoformans. jst.go.jp Furthermore, orally administered aminopiperidine derivatives have shown efficacy in a systemic lethal infection model in mice caused by C. albicans, highlighting their potential as broad-spectrum antifungal drugs. jst.go.jp

Table 2: In Vitro Antifungal Activity of Aminopiperidine Derivatives

CompoundTarget OrganismActivityReference
Compound 1a Candida speciesPotent jst.go.jp
Compound 1b Candida speciesPotent jst.go.jp
Compound 1a Aspergillus fumigatusPotent jst.go.jp
Compound 1b Aspergillus fumigatusPotent jst.go.jp
Compound 1a Cryptococcus neoformansPotent jst.go.jp
Compound 1b Cryptococcus neoformansPotent jst.go.jp

Enzyme Inhibition and Modulators

The this compound scaffold is a versatile building block for the synthesis of various enzyme inhibitors and modulators. ontosight.ai Its structural features allow it to be incorporated into molecules that can interact with the active sites of a diverse range of enzymes.

For example, peptide analogues containing aminopiperidine moieties have been screened for their ability to inhibit cysteine proteases. Some of these derivatives showed notable inhibitory effects, indicating the potential of piperidine-based compounds in enzyme modulation. Additionally, substituted piperidine derivatives have been explored for their potential as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, making them of interest for the treatment of type 2 diabetes. beilstein-journals.org The aminopiperidinyl moiety in these inhibitors is crucial for their interaction with the DPP-4 enzyme. beilstein-journals.org These examples underscore the broad applicability of the this compound core in designing targeted enzyme inhibitors for various therapeutic areas.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Metabolic Disorders

Derivatives of aminopiperidine are central to a class of drugs used in the management of type 2 diabetes mellitus known as dipeptidyl peptidase-4 (DPP-4) inhibitors. science.govscience.gov DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. science.gov By inhibiting DPP-4, these compounds prolong the action of incretins, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. science.gov

The aminopiperidine core is a common feature in several non-peptidomimetic DPP-4 inhibitors. science.gov A pivotal breakthrough in the development of these inhibitors was the replacement of a cyclohexylamine (B46788) group in early compounds with a 3-aminopiperidine scaffold, which significantly improved potency and selectivity. science.gov This has led to the development of numerous inhibitors, some of which have advanced to clinical use. science.gov For instance, Alogliptin is a potent and selective DPP-4 inhibitor that features a (3R)-3-aminopiperidinyl moiety. science.gov Researchers have synthesized novel analogues of Alogliptin, further exploring the therapeutic potential of this chemical class. science.gov

Structure-Activity Relationships in DPP-4 Inhibition

The effectiveness of aminopiperidine-based DPP-4 inhibitors is highly dependent on their specific molecular structure and how it interacts with the enzyme's active site. The amino group of the piperidine ring is a critical feature, as it typically forms a salt bridge with key acidic residues in the DPP-4 active site, specifically the glutamate (B1630785) pair, Glu205 and Glu206, and can also interact with Tyr662. science.govscience.gov This interaction anchors the inhibitor within the active site. science.gov

Structure-activity relationship (SAR) studies have provided deep insights into optimizing these inhibitors. For example, in the development of an analogue of Alogliptin, it was predicted that the cyanobenzyl group would occupy the S1 pocket of the enzyme, which is formed by several hydrophobic residues (V656, Y631, Y662, W659, Y666, and V711). science.gov It was also predicted that a carbonyl group would form a vital hydrogen bond with the backbone of Tyr631. science.gov

However, modifications to the aminopiperidine ring itself can perturb the necessary orientation for effective binding. In one study, the introduction of a spirocyclic ring onto the piperidinyl moiety of an Alogliptin analogue was hypothesized to enhance hydrophobic interactions. science.gov While the resulting compound did inhibit DPP-4, it was less potent than Alogliptin, likely because the structural modification altered the orientation of the aminopiperidine motif, weakening the crucial salt bridge formation with Glu205 and Glu206. science.gov This highlights the delicate balance of interactions required for high-potency inhibition. Further SAR studies are often conducted to identify leads with more favorable pharmacological properties. science.gov

Kinetic Studies of Enzyme Inhibition

Kinetic studies are essential for characterizing the mechanism by which these compounds inhibit DPP-4. Research on a novel series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives revealed that the most promising compound exhibited a competitive mode of inhibition. This means the inhibitor directly competes with the natural substrate for binding to the active site of the enzyme. The inhibitory constant (Ki) for this compound was determined to be 12.01 µM.

In other studies, novel analogues of Alogliptin featuring a modified 3-aminopiperidine ring demonstrated significant DPP-4 inhibition when tested in vitro at concentrations of 1.0, 5.0, and 10.0 µM. science.gov The observation of inhibition across a range of concentrations is crucial for confirming the compound's activity. science.gov The diverse modes of inhibition found across different chemical scaffolds, including competitive, non-competitive, and mixed-type inhibition, underscore the versatility of targeting the DPP-4 enzyme.

β-Glucuronidase Inhibitors

The role of aminopiperidine derivatives as inhibitors of β-glucuronidase is not as extensively documented in publicly available research. While the discovery of β-glucuronidase inhibitors is an active area of research due to the enzyme's association with various pathologies, studies have predominantly focused on other classes of compounds. For instance, various 2-aminopyrimidine (B69317) derivatives have been synthesized and evaluated, with some showing potent inhibitory activity against β-glucuronidase, significantly exceeding that of the standard D-saccharic acid 1,4-lactone. Similarly, piperazine-containing compounds have been identified as selective bacterial β-glucuronidase inhibitors. However, a direct and established line of research focusing on this compound scaffolds for this particular enzyme target is not prominent in the reviewed literature.

Inhibitors of Bacterial Cysteine Proteases (e.g., IdeS)

The immunoglobulin G (IgG)-degrading enzyme of Streptococcus pyogenes (IdeS) is a secreted cysteine protease that plays a key role in the bacterium's ability to evade the host immune system. Developing selective inhibitors for IdeS is a promising strategy for combating streptococcal infections. Research has led to the identification of 3-aminopiperidine-based peptide analogues as the first selective, noncovalent inhibitors of IdeS.

These inhibitors were developed by synthesizing a series of peptide analogues corresponding to the hinge region of IgG, where a piperidine moiety was used to replace a glycine (B1666218) residue. While the original peptides showed no inhibitory effect, several of the piperidine-based analogues were identified as active inhibitors of IdeS.

To assess their specificity, these compounds were also screened against other related cysteine proteases, papain and SpeB. The results showed that smaller aminopiperidine analogues that inhibited IdeS were highly selective, showing no activity against papain or SpeB. In contrast, larger analogues that were active against IdeS also potently inhibited papain. This work successfully identified two compounds with high selectivity for IdeS, marking them as valuable leads for further investigation.

Interaction with Kinases and Other Biomolecules

The aminopiperidine scaffold is also utilized in the design of inhibitors for other important enzyme families, such as kinases, and modulators of protein function.

Kinase Inhibition: Piperidine derivatives have been identified as selective inhibitors of Protein Kinase B (Akt), a crucial enzyme in cancer cell signaling pathways. In the development of inhibitors for Adaptor-Associated Kinase 1 (AAK1), a target for treating neuropathic pain, the X-ray crystal structure of a lead compound revealed that an aminopiperidine moiety binds in the sugar pocket of the enzyme's ATP-binding site. The nitrogen of the piperidine was shown to form an important intramolecular hydrogen bond. Furthermore, a 3-aminopiperidine group was incorporated into a macrocyclic compound designed to inhibit Tropomyosin receptor kinase C (TRKC), where it was positioned to extend into the solvent-exposed region.

Modulation of Other Biomolecules: Beyond enzyme inhibition, aminopiperidine derivatives can modulate other protein functions. A notable example is the discovery of aminopiperidine indoles that act as activators of the Son of Sevenless homolog 1 (SOS1), a guanine (B1146940) nucleotide exchange factor that plays a role in the RAS signaling pathway. Deregulation of RAS activity is implicated in many human cancers. These aminopiperidine-containing compounds were shown to activate the nucleotide exchange process, increase the levels of active RAS-GTP in cells, and modulate the downstream MAPK-ERK signaling pathway.

Other Pharmacological Activities

The structural versatility of the aminopiperidine scaffold has led to its exploration in a variety of other therapeutic areas. For example, substituted piperidine derivatives containing spirocyclic rings have been investigated for a wide range of effects, including potential use as antibacterial agents and as Calcitonin-Gene Related Peptide (CGRP) modulators. science.gov

Potential Anticancer, Antimicrobial, and Antiviral Properties

Derivatives of this compound have shown promise in the ongoing search for new treatments for cancer, as well as infectious diseases. The structural similarities of these derivatives to components of various bioactive compounds suggest their potential for antimicrobial, antiviral, and anticancer activities. vulcanchem.com Research has explored compounds incorporating the this compound structure for their potential to inhibit the growth of cancer cells and combat microbial and viral infections. ontosight.aiontosight.ai For instance, certain pyrimidine (B1678525) derivatives containing this scaffold have been investigated for their anticancer and antiviral properties. researchgate.net Additionally, novel inhibitors of bacterial type II topoisomerases, which are crucial for bacterial survival, have been developed using N-linked aminopiperidines. researchgate.net These compounds have demonstrated potent antibacterial activity, including against strains resistant to existing antibiotics. researchgate.net

Modulators of Immune Responses

The immune system's complex signaling pathways can be influenced by specific chemical entities, and this compound derivatives have been identified as potential modulators of immune responses. ontosight.ai These compounds can either enhance or suppress the immune system's activity, making them valuable for treating a range of conditions, from immunodeficiency diseases to autoimmune disorders. ekb.eg Thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide (B1683931), which contain a derivative of a 3-aminopiperidine-2,6-dione (B110489) structure, are well-known immunomodulatory drugs. nih.gov They have been shown to inhibit the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, certain aminopiperidine derivatives act as modulators of chemokine receptor activity, which is crucial for the migration of immune cells. google.comgoogle.com By blocking the interaction between the HIV viral envelope protein gp120 and the CCR5 chemokine receptor on a cell's surface, these compounds can prevent the virus from entering cells. google.com

Receptor Ligands Influencing Neurotransmission Pathways

The central nervous system (CNS) is a primary target for many therapeutic agents, and this compound derivatives have been explored for their ability to interact with various receptors and influence neurotransmission. These compounds can act as ligands for a variety of receptors, including those for dopamine (B1211576) and serotonin, thereby affecting mood, cognition, and other neurological processes. researchgate.netnih.gov For example, certain aminopiperidine derivatives have been developed as selective and potent antagonists for the D4 dopamine receptor. nih.gov Additionally, research has shown that specific aminopiperidine-based compounds can act as ligands for the GlyT-1 receptor, which is involved in inhibitory neurotransmission. google.com The ability of these compounds to modulate the activity of somatostatin (B550006) receptors, which are implicated in various neurological and metabolic disorders, has also been investigated.

Antinociceptive and Anti-inflammatory Activity

Pain and inflammation are common symptoms of many diseases, and there is a continuous search for new and effective treatments. Derivatives of this compound have demonstrated potential as both antinociceptive (pain-relieving) and anti-inflammatory agents. nyu.eduijpsnonline.comacgpubs.org Studies have shown that certain compounds containing the aminopiperidine moiety can inhibit pain in various experimental models. researchgate.netajol.info The anti-inflammatory effects of these compounds have also been documented, with some derivatives showing significant reductions in inflammation in preclinical studies. researchgate.netajol.info

Biotechnological and Biosynthetic Pathways

The production of specific chemical compounds through biological processes offers a sustainable and often more efficient alternative to traditional chemical synthesis. Research in this area has focused on utilizing and engineering biological systems for the synthesis of aminopiperidine derivatives.

Role of (S)-3-aminopiperidine-2,6-dione as a Biosynthetic Intermediate (e.g., Indigoidine)

(S)-3-aminopiperidine-2,6-dione is a key intermediate in the biosynthesis of the microbial blue pigment indigoidine (B1217730). worldscientific.commicrobiologyresearch.orgjlu.edu.cn This discovery has opened up new avenues for the biocatalytic production of valuable chemicals. ebi.ac.ukresearchgate.net The enzyme responsible for this transformation, IdgS, is a nonribosomal peptide synthetase that cyclizes L-glutamine to form the (S)-3-aminopiperidine-2,6-dione intermediate. ebi.ac.uk This intermediate is then further processed by other enzymatic domains to produce indigoidine. researchgate.net

Development of Biocatalysts for Specific Enantiomers

The stereochemistry of a molecule is often critical to its biological activity. Therefore, the development of methods to produce specific enantiomers of chiral compounds like this compound is of great importance. Researchers have been successful in developing biocatalysts for the enantioselective synthesis of aminopiperidine derivatives. researchgate.net By modifying the IdgS enzyme, a biocatalyst named IdgS-Ox* R539A was created for the specific production of enantiomerically pure (S)-3-aminopiperidine-2,6-dione. ebi.ac.ukresearchgate.net Furthermore, multi-enzyme cascades using galactose oxidase and imine reductase have been designed for the synthesis of protected L-3-aminopiperidine from amino acid-derived starting materials. rsc.org The use of immobilized ω-transaminases has also been explored for the asymmetric synthesis of both enantiomers of 3-amino-1-Boc-piperidine, a valuable pharmaceutical intermediate. beilstein-journals.org These biocatalytic approaches offer a greener and more sustainable route to producing these important chiral building blocks. beilstein-journals.orgacs.org

Future Research Perspectives and Methodological Advancements

Development of Novel Synthetic Strategies for Complex 2-Aminopiperidine Architectures

The synthesis of piperidine (B6355638) derivatives has evolved significantly, with a strong focus on creating structurally complex and stereochemically defined molecules. Future strategies are moving beyond traditional methods to incorporate more efficient and versatile approaches.

A key area of development is asymmetric synthesis , which is crucial for producing enantiomerically pure compounds. Methods utilizing transaminase catalysts are being employed for the asymmetric amination of 3-piperidone derivatives to form (R)-3-amino piperidine compounds. google.com This enzymatic approach offers high optical purity and more environmentally friendly reaction conditions. google.com Other asymmetric strategies include the synthesis of 2-(1-aminoalkyl)piperidines from precursors like (-)-2-cyano-6-phenyloxazolopiperidine. nih.govresearchgate.net

Remote functionalization of the piperidine ring is another promising frontier. Palladium-catalyzed C(sp³)–H arylation has been successfully used to introduce aryl groups at the C5 position of the 1-Boc-3-aminopiperidine scaffold in a regio- and stereospecific manner. uantwerpen.beacs.org This technique allows for the creation of cis-3,5-disubstituted piperidines, which were previously difficult to access. uantwerpen.beacs.org The ability to selectively modify the piperidine core opens up vast possibilities for creating diverse molecular architectures. uantwerpen.be

Table 1: Emerging Synthetic Strategies for this compound Derivatives

Synthetic Strategy Description Key Advantages Example Application
Enzymatic Asymmetric Amination Use of transaminase catalysts to convert piperidone precursors into chiral aminopiperidines. google.com High enantioselectivity, mild reaction conditions, environmentally friendly. google.com Synthesis of (R)-3-amino piperidine derivatives. google.com
Palladium-Catalyzed C-H Arylation Regio- and stereospecific introduction of aryl groups at the C5 position of the piperidine ring. uantwerpen.beacs.org Access to previously challenging substitution patterns (e.g., cis-3,5-disubstitution), high versatility. uantwerpen.beacs.org Synthesis of cis-3,5-disubstituted 1-Boc-3-(picolinoylamino)piperidines. uantwerpen.be
Novel Ring Construction Diastereoselective and chromatography-free syntheses involving methods like nitro-Mannich reactions and ring-closure condensation. researchgate.net Efficient construction of substituted piperidine rings with stereocontrol. researchgate.net Synthesis of 2,6-cis-diarylated piperidines. researchgate.net

| Cascade Reactions | Multi-step reactions where subsequent transformations occur in a single pot. mdpi.comnih.gov | Increased efficiency, atom economy, and reduced waste. mdpi.comnih.gov | Assembly of complex heterocyclic frameworks like 2-aminophenoxazinones. nih.gov |

Integrated Computational and Experimental Approaches for Drug Discovery

The synergy between computational modeling and experimental validation is revolutionizing drug discovery. scienceopen.comfrontiersin.org For this compound derivatives, this integrated approach enables the rational design of new drug candidates and provides deep insights into their mechanisms of action. researchgate.net

Computational library design is used to create large, diverse sets of virtual compounds based on the this compound scaffold. acs.org These virtual libraries can be screened in silico to identify molecules with desirable properties, such as drug-likeness and favorable absorption, distribution, metabolism, and excretion (ADMET) profiles. frontiersin.orgacs.org This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. acs.orgdokumen.pub

Molecular modeling techniques such as 3D-quantitative structure-activity relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations are essential tools. mdpi.com These methods are used to predict how this compound derivatives will bind to their biological targets. mdpi.comresearchgate.net For example, docking studies have been used to understand the binding modes of 4-aminopiperidine-based inhibitors with the DPP4 enzyme, supporting the design of new antidiabetic agents. researchgate.netresearchgate.net Similarly, these techniques helped elucidate the binding of 2-aminopyridine (B139424) derivatives to c-Met kinase, a target in cancer therapy. mdpi.com MD simulations further provide a dynamic view of the ligand-protein complex, validating the stability of the interaction over time. researchgate.netresearchgate.net

These computational predictions are then validated through experimental work. scienceopen.com High-throughput synthesis, often using flow technologies, allows for the rapid production of the most promising candidates identified in silico. acs.org The synthesized compounds are then subjected to in vitro and in vivo biological assays to confirm their activity and properties, creating a feedback loop that informs the next cycle of computational design. scienceopen.comacs.org

Exploration of New Biological Targets for this compound Derivatives

The structural versatility of the this compound scaffold makes it a privileged structure for interacting with a wide range of biological targets. While its role in established areas like cancer and neuroscience continues to be explored, research is also uncovering novel therapeutic applications. clinmedkaz.orgclinmedkaz.org

In the realm of neurodegenerative diseases , beyond established targets, derivatives are being investigated for conditions like Huntington's disease. nih.gov A series of irreversible inhibitors based on a 4-aminopiperidine (B84694) core has been developed to target tissue transglutaminase 2 (TG2), an enzyme implicated in the pathophysiology of Huntington's. nih.gov There is also potential in targeting the C3a receptor, an inflammatory mediator involved in neurodegenerative disorders, with new amino-piperidine ligands being the first non-arginine based compounds for this receptor. researchgate.net

For cancer therapy , research is moving towards novel mechanisms. Aminopiperidine indoles have been discovered that activate the Son of Sevenless homologue 1 (SOS1), a protein that modulates the RAS signaling pathway, which is frequently dysregulated in tumors. acs.org Other derivatives are being designed as modulators of Cereblon (CRBN), a component of the E3 ubiquitin ligase complex, which is a target in multiple myeloma. tandfonline.com

New targets in metabolic and inflammatory diseases are also emerging. Derivatives of 4-aminopiperidine have been designed as potent and competitive inhibitors of dipeptidyl peptidase 4 (DPP4), a key target for the management of type 2 diabetes. researchgate.netresearchgate.net The anti-inflammatory properties of some derivatives are linked to their ability to modulate various receptors, including G-protein-coupled receptors (GPCRs), and alter the expression of genes related to inflammation.

Table 2: Novel Biological Targets for this compound Derivatives

Disease Area Biological Target Therapeutic Potential Reference Compound Class
Neurodegenerative Disease Tissue Transglutaminase 2 (TG2) Huntington's Disease Irreversible 4-aminopiperidine acrylamides. nih.gov
Neurodegenerative/Inflammatory C3a Receptor (C3aR) Inflammation, Neurodegeneration Substituted aminopiperidine derivatives. researchgate.net
Cancer Son of Sevenless 1 (SOS1) RAS-driven tumors Aminopiperidine indoles. acs.org
Cancer Cereblon (CRBN) Multiple Myeloma 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-diones. tandfonline.com

| Metabolic Disease | Dipeptidyl Peptidase 4 (DPP4) | Type 2 Diabetes | 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives. researchgate.netresearchgate.net |

Advanced Analytical Techniques for In Vivo and In Situ Characterization

The effective development of this compound-based drugs relies on sophisticated analytical techniques to characterize them and study their behavior in biological systems. researchgate.net A suite of spectroscopic and chromatographic methods is essential for structural confirmation and purity assessment.

Standard characterization involves Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure and regiochemistry, and Mass Spectrometry (MS) to determine the molecular weight. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are workhorses for separating complex mixtures and identifying impurities. researchgate.net For assessing purity, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are routinely used. acs.orgnih.gov

A significant area of future development lies in in vivo and in situ characterization . Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of drug distribution and target engagement in living organisms. nih.goveurekaselect.com Researchers are developing radiolabeled this compound derivatives for this purpose. For example, inhibitors with an aminopiperidine core are being explored for PET imaging of active transglutaminase 2. nih.gov Similarly, 4-anilidopiperidine derivatives have been labeled with Carbon-11 or Fluorine-18 to create PET tracers for imaging μ-opioid receptors in vivo. eurekaselect.com An imidazo[1,2-a]pyridine (B132010) derivative was labeled with Carbon-11 as a potential PET probe to target the PI3K/mTOR pathway in cancer. nih.gov These advanced imaging techniques provide invaluable data on the pharmacokinetics and pharmacodynamics of new drug candidates in a physiological context.

Q & A

Q. What are the established synthetic routes for 2-Aminopiperidine, and what methodological considerations ensure reproducibility?

this compound is synthesized via a reaction between 2-methylpyrimidine and this compound in the presence of sodium methoxide, followed by benzaldehyde treatment and sodium borohydride reduction . Key considerations include:

  • Catalyst optimization : Sodium methoxide concentration impacts reaction efficiency.
  • Purification : Column chromatography or recrystallization ensures product purity.
  • Yield monitoring : Analytical techniques like HPLC or NMR validate intermediate and final product integrity .

Q. How can researchers characterize this compound’s physicochemical properties?

Standard characterization methods include:

  • Spectroscopy : NMR (¹H/¹³C) for structural confirmation, IR for functional group analysis.
  • Chromatography : HPLC or GC-MS for purity assessment (>95% recommended for pharmacological studies).
  • Physical properties : Melting point (mp) and boiling point (bp) comparisons with literature data (e.g., extrapolated from 4-Aminopiperidine: bp ~146°C) .
  • Stability testing : Monitor degradation under heat/light using accelerated stability protocols .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific toxicological data for this compound is limited, general precautions for amines apply:

  • PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation exposure.
  • Spill management : Neutralize with lime or absorbent materials; avoid water streams to prevent dispersion .
  • First aid : Immediate rinsing for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity in drug discovery?

Structure-Activity Relationship (SAR) studies require:

  • Functional group substitution : Replace the amino group with alkyl/acyl moieties to assess receptor binding (e.g., tolazoline synthesis via benzaldehyde modification ).
  • Stereochemical analysis : Evaluate enantiomeric purity using chiral HPLC and correlate with pharmacological outcomes (e.g., α-adrenergic receptor antagonism).
  • Computational modeling : Molecular docking (AutoDock) to predict binding affinities .

Q. What experimental designs resolve contradictions in stability data for this compound derivatives?

Conflicting stability reports (e.g., oxidation under heat vs. ambient conditions) demand:

  • Controlled degradation studies : Expose samples to UV light (λ = 254 nm), elevated temperatures (40–60°C), and varied pH levels.
  • Analytical validation : Compare HPLC retention times and mass spectra of degradation products against reference standards.
  • Statistical rigor : Use triplicate trials and ANOVA to assess significance .

Q. How can researchers optimize in vivo vs. in vitro models for this compound-based therapeutics?

  • In vitro : Screen cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) using human hepatocyte lines (e.g., HepG2) .
  • In vivo : Rodent pharmacokinetic studies (plasma half-life, bioavailability) with ethical approval (IACUC protocols).
  • Data integration : Cross-validate in vitro potency with in vivo efficacy using dose-response curves .

Q. What methodologies identify and quantify degradation products of this compound under oxidative stress?

  • LC-MS/MS : Detect trace impurities (e.g., piperidine oxides) with a limit of quantification (LOQ) ≤ 0.1%.
  • Accelerated aging : Store samples at 40°C/75% RH for 6 months per ICH Q1A guidelines.
  • Hazard assessment : Test mutagenicity (Ames test) and genotoxicity (Comet assay) for degradation byproducts .

Methodological Guidance for Data Reporting

  • Experimental replication : Document batch-to-batch variability in synthesis yields .
  • Error analysis : Quantify instrument uncertainty (e.g., ±0.1°C for mp) and report confidence intervals .
  • Data transparency : Include raw datasets in appendices (e.g., NMR spectra, chromatograms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminopiperidine
Reactant of Route 2
2-Aminopiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.